Methyl 2-(5-carbamoylfuran-2-yl)benzoate
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Overview
Description
Methyl 2-(5-carbamoylfuran-2-yl)benzoate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-carbamoylfuran-2-yl)benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The intermediate product, methyl 2-formylbenzoate, is then subjected to further reactions to introduce the furan ring and the carbamoyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-carbamoylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include furan-2,5-dicarboxylic acid derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(5-carbamoylfuran-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of Methyl 2-(5-carbamoylfuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Methyl 2-formylbenzoate: A precursor in the synthesis of Methyl 2-(5-carbamoylfuran-2-yl)benzoate with similar structural features.
Benzofuran derivatives: Compounds like psoralen and angelicin, which share the benzofuran core and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific combination of the furan ring and carbamoyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 2-(5-carbamoylfuran-2-yl)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-5-3-2-4-8(9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15) |
InChI Key |
QPHBOURGVUODNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
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